Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride
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Overview
Description
Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride: is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a propoxyphenyl group at the 4-position and a methyl group at the 1-position, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable propoxyphenyl halide reacts with the imidazole ring.
Methylation: The methyl group is introduced at the 1-position through a methylation reaction using methyl iodide or a similar methylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups replacing the propoxyphenyl group.
Scientific Research Applications
Chemistry: Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The propoxyphenyl group enhances the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
- Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride
- Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride
- Imidazole, 4-(p-butoxyphenyl)-1-methyl-, hydrochloride
Comparison:
- Imidazole, 4-(p-propoxyphenyl)-1-methyl-, hydrochloride is unique due to the presence of the propoxy group, which provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability.
- The methoxy and ethoxy analogs have different solubility profiles and biological activities, with the methoxy derivative being more hydrophilic and the butoxy derivative being more hydrophobic.
- The propoxy derivative strikes a balance, making it suitable for a wider range of applications in both aqueous and organic environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
40405-77-4 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-methyl-4-(4-propoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-8-16-12-6-4-11(5-7-12)13-9-15(2)10-14-13;/h4-7,9-10H,3,8H2,1-2H3;1H |
InChI Key |
CRHHGOLUFWXUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl |
Origin of Product |
United States |
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